![molecular formula C26H25FN6O2S B2435232 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1223914-75-7](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide” is a complex organic molecule . It is part of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class of compounds . These compounds have been studied for their potential as adenosine receptor antagonists .
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine compounds has been reported in the literature . A one-pot microwave-assisted method was developed for the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold is a key feature of this class of compounds .Scientific Research Applications
Anti-Tumor Activity
The compound exhibits potent anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i demonstrated remarkable inhibition with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it effectively targets c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Adenosine Receptor Modulation
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes our compound, serves as a pharmacophore for adenosine receptors. By functionalizing the compound with reactive linkers, it becomes a valuable tool for synthesizing receptor probes, drug delivery systems, and diagnostic or theranostic agents .
PCAF Bromodomain Inhibition
Bioisosteric modifications of the triazolophthalazine ring system (similar to our compound) have been explored as potential inhibitors of the PCAF bromodomain. While specific studies on our compound are not directly available, this field highlights its relevance in cancer therapy .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it targets. For example, some adenosine receptor antagonists bearing a reactive linker were developed, and different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzonitrile. The second intermediate is N-(4-fluorophenyl)-N-methylacetamide, which is synthesized from 4-fluoroaniline and N-methylacetamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzonitrile", "4-fluoroaniline", "N-methylacetamide", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzonitrile in the presence of a base such as potassium carbonate to form the corresponding pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-fluorophenyl)-N-methylacetamide: 4-fluoroaniline is reacted with N-methylacetamide in the presence of a base such as sodium hydride to form N-(4-fluorophenyl)-N-methylacetamide.", "Coupling of the two intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-fluorophenyl)-N-methylacetamide are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide." ] } | |
CAS RN |
1223914-75-7 |
Molecular Formula |
C26H25FN6O2S |
Molecular Weight |
504.58 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-15-35-21-11-5-18(6-12-21)22-16-23-25-28-29-26(32(25)13-14-33(23)30-22)36-17-24(34)31(2)20-9-7-19(27)8-10-20/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
DZHKYWCRJKUPAL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(C)C5=CC=C(C=C5)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



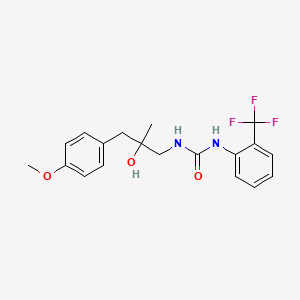
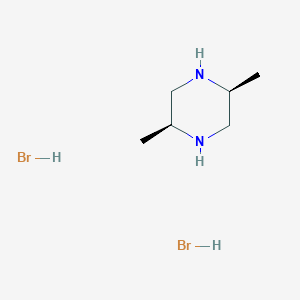
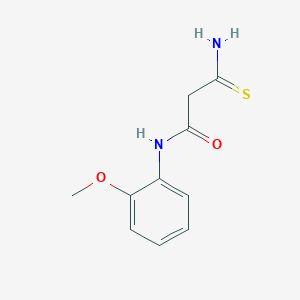
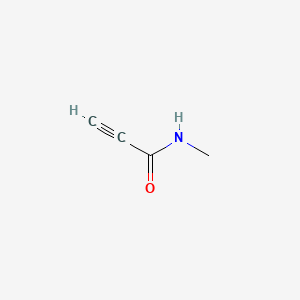
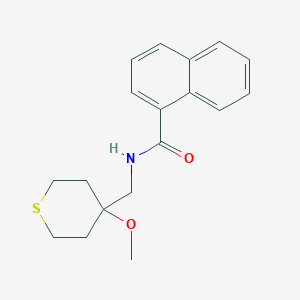

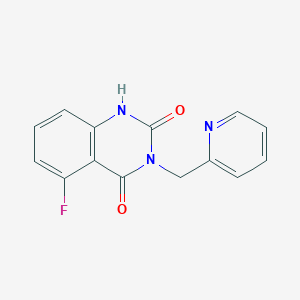
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2435156.png)
![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)
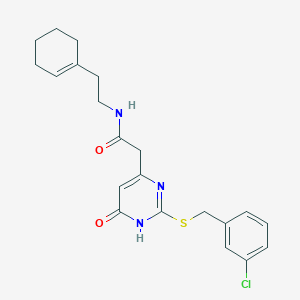
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)
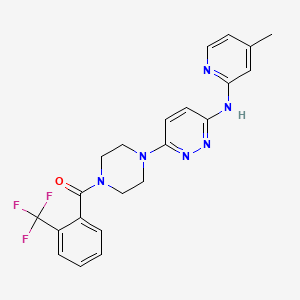
![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2435166.png)
![3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2435167.png)